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Compound of Interest

Compound Name: (rac)-CHEMBL333994

Cat. No.: B3181960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective analgesics has led to the exploration of various chemical

scaffolds, with phenylmorphans emerging as a promising class of compounds. These synthetic

opioids, structurally related to morphine, offer a versatile platform for modification, allowing for

the fine-tuning of their pharmacological properties. This guide provides an objective, data-

driven comparison of the analgesic performance of various phenylmorphan derivatives,

supported by experimental data from preclinical models.

Data Presentation: Comparative Analgesic Efficacy
and Receptor Activity
The following table summarizes the in vitro and in vivo data for a selection of C-9 substituted

phenylmorphans, highlighting their potency and efficacy at the mu-opioid receptor (MOR), as

well as their analgesic effects in mouse models.
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Compound

MOR
Efficacy
(%Emax vs
DAMGO)

MOR
Potency
(EC50, nM)

Analgesic
Model

Key
Findings

Reference

DC-1-128.1 High Efficacy
0.1 - 3.2

(mg/kg dose)

Pain-

Depressed

Behavior

(Mouse)

Alleviated

pain-

depressed

behavior.

[1]

DC-1-76.2 94.7 ± 3.1 1.44 ± 0.48

Pain-

Depressed

Behavior

(Mouse)

Considered a

high potency

and higher

efficacy

agonist.

[1][2]

EWB-3-14
Intermediate

Efficacy

0.1 - 3.2

(mg/kg dose)

Pain-

Depressed

Behavior

(Mouse)

Alleviated

pain-

depressed

behavior.

[1]

JL-2-39 Low Efficacy
0.32 - 10

(mg/kg dose)

Pain-

Depressed

Behavior

(Mouse)

Produced

naltrexone-

reversible

antinociceptio

n with rapid

onset;

weaker GI

inhibition and

respiratory

depression

than fentanyl.

[1][3]

DC-1-76.1 67.3 ± 6.8 2.12 ± 0.45 Pain-

Depressed

Behavior

(Mouse)

Produced

naltrexone-

reversible

antinociceptio

n with rapid

onset;

weaker GI

[1][2][3]
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inhibition and

respiratory

depression

than fentanyl.

EG-1-203 Low Efficacy
1 - 32 (mg/kg

dose)

Pain-

Depressed

Behavior

(Mouse)

Alleviated

pain-

depressed

behavior.

[1]

EG-1-230 Low Efficacy
1 - 32 (mg/kg

dose)

Pain-

Depressed

Behavior

(Mouse)

Alleviated

pain-

depressed

behavior.

[1]

(+)-

Phenylmorph

an

Not specified Not specified

Tail-Flick

Assay

(Mouse)

Approximatel

y 7 times

more potent

than (-)-

phenylmorph

an; activity

mediated by

mu-opioid

receptors.

[4]

(-)-

Phenylmorph

an

Not specified Not specified

Tail-Flick

Assay

(Mouse)

Less potent

than (+)-

phenylmorph

an; activity

mediated by

mu-opioid

receptors.

[4]

Compound

51
95.7 1.89

cAMP

Accumulation

Assay

Potent full

agonist at

MOR.

[5]

Compound

56

39 0.8 cAMP

Accumulation

Assay

Potent sub-

nanomolar

partial

[5]
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agonist at

MOR.

Compound

21
85 0.91

cAMP

Accumulation

Assay

MOR partial

agonist with

good efficacy

and

subnanomola

r potency.

[6]

Aryl Amide 5 75.1 ± 10.4 5.28 ± 2.07

Pain-

Depressed

Locomotion

(Mouse)

Shorter

antinociceptiv

e activity than

its precursor

(DC-1-76.2).

[2]

Experimental Protocols
Pain-Depressed Behavior Model (Mouse)
This model assesses the ability of a compound to alleviate a pain-induced reduction in normal

behavior.

Apparatus: An activity chamber composed of two compartments connected by an obstructed

doorway.

Noxious Stimulus: An intraperitoneal (IP) injection of dilute lactic acid is used to induce a

state of pain, which depresses the locomotor activity of the mice.[1][3]

Drug Administration: Test compounds are administered, typically subcutaneously, at various

doses prior to the introduction of the noxious stimulus.

Behavioral Measures:

Crosses: The number of times the mouse crosses between the two compartments is

recorded as a measure of vertical activity.

Movement Counts: Photobeam breaks within the compartments are summed to quantify

horizontal activity.[1][3]
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Endpoint: The primary endpoint is the reversal of the lactic acid-induced depression of

locomotor activity, indicating an analgesic effect.

Tail-Flick Assay (Mouse)
This is a classic model for assessing spinal nociception.

Apparatus: A device that applies a focused beam of radiant heat to the ventral surface of the

mouse's tail.

Procedure: The mouse is gently restrained, and its tail is positioned over the heat source.

Measurement: The latency to a reflexive "flick" of the tail away from the heat stimulus is

measured.

Drug Administration: Test compounds are administered prior to the test, and the change in

tail-flick latency is determined.

Endpoint: An increase in the tail-flick latency is indicative of an antinociceptive (analgesic)

effect. A cut-off time is employed to prevent tissue damage.

Forskolin-Induced cAMP Accumulation Assay
This in vitro assay is used to determine the potency and efficacy of compounds at G-protein

coupled receptors, such as the mu-opioid receptor.

Cell Line: A cell line expressing the mu-opioid receptor is used.

Procedure:

Cells are treated with the test compound at various concentrations.

Forskolin, an adenylyl cyclase activator, is added to stimulate the production of cyclic

adenosine monophosphate (cAMP).

The ability of the test compound (acting through the inhibitory Gi/o pathway of the MOR) to

inhibit this forskolin-induced cAMP accumulation is measured.
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Endpoint: The concentration-dependent inhibition of cAMP production is used to calculate

the EC50 (potency) and Emax (efficacy) of the compound.[2][5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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